molecular formula C18H18FN3O B2540300 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea CAS No. 941951-38-8

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2540300
CAS No.: 941951-38-8
M. Wt: 311.36
InChI Key: MAMVVFGTBKDGBR-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 4-fluorobenzylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-indol-3-yl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(1-ethyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.

    1-(1-ethyl-1H-indol-3-yl)-3-(4-nitrobenzyl)urea: Similar structure but with a nitro group instead of fluorine.

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-2-22-12-16(15-5-3-4-6-17(15)22)21-18(23)20-11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMVVFGTBKDGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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